(2S,3R)-2-Ethyl-3-methyloxolane
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Overview
Description
(2S,3R)-2-Ethyl-3-methyloxolane is a chiral oxolane derivative. Oxolanes, also known as tetrahydrofurans, are five-membered cyclic ethers. The specific stereochemistry of this compound makes it an interesting compound for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-Ethyl-3-methyloxolane typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the Sharpless asymmetric epoxidation followed by ring closure to form the oxolane ring. The reaction conditions often involve the use of titanium isopropoxide and diethyl tartrate as chiral catalysts, along with tert-butyl hydroperoxide as the oxidant .
Industrial Production Methods
Industrial production of this compound may involve similar enantioselective synthesis methods but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-Ethyl-3-methyloxolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring into open-chain diols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Oxidation: Lactones and carboxylic acids.
Reduction: Diols.
Substitution: Various substituted oxolanes depending on the nucleophile used.
Scientific Research Applications
(2S,3R)-2-Ethyl-3-methyloxolane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Industry: Used in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3R)-2-Ethyl-3-methyloxolane involves its interaction with specific molecular targets. The compound can act as a ligand for certain enzymes, influencing their activity. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-Ethyl-3-methyloxolane is similar to other chiral oxolanes such as (2R,3S)-2-Ethyl-3-methyloxolane and (2S,3S)-2-Ethyl-3-methyloxolane.
- Other related compounds include various substituted tetrahydrofurans and oxolanes .
Uniqueness
The unique stereochemistry of this compound distinguishes it from its diastereomers and enantiomers. This specific configuration can result in different chemical reactivity and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
73435-17-3 |
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Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(2S,3R)-2-ethyl-3-methyloxolane |
InChI |
InChI=1S/C7H14O/c1-3-7-6(2)4-5-8-7/h6-7H,3-5H2,1-2H3/t6-,7+/m1/s1 |
InChI Key |
XNLOROFXIFUZKL-RQJHMYQMSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H](CCO1)C |
Canonical SMILES |
CCC1C(CCO1)C |
Origin of Product |
United States |
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